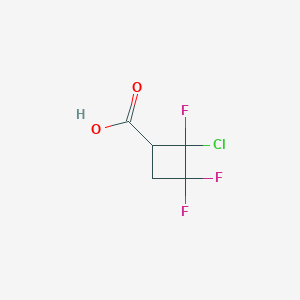
2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H4ClF3O2. This compound is characterized by a cyclobutane ring substituted with chlorine and trifluoromethyl groups, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-2,3,3-trifluorocyclobutanecarbonitrile with a suitable acid or base to yield the carboxylic acid derivative . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid may involve large-scale chemical reactors where the precursors are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield corresponding alcohols or acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation may produce corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,3,3-trifluorocyclobutanecarbonitrile
- 2-Chloro-2,3,3-trifluorocyclobutanemethanol
- 2-Chloro-2,3,3-trifluorocyclobutanone
Uniqueness
2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H4ClF3O2 |
|---|---|
Peso molecular |
188.53 g/mol |
Nombre IUPAC |
2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H4ClF3O2/c6-5(9)2(3(10)11)1-4(5,7)8/h2H,1H2,(H,10,11) |
Clave InChI |
MLQNCNDTDPPQQE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(F)F)(F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


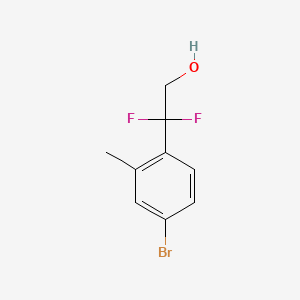
![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)
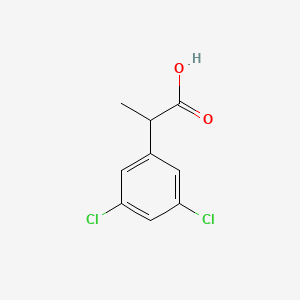
![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
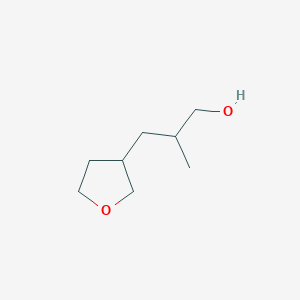
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)
![2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)
![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)
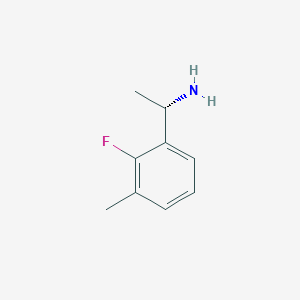

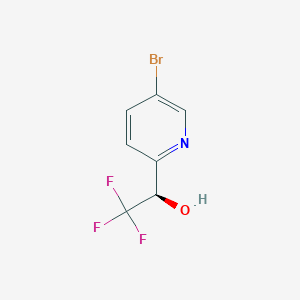
![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)
